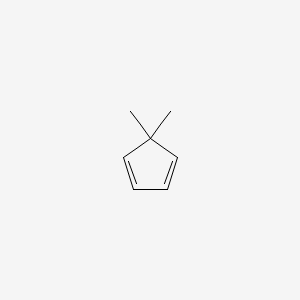

1,3-Cyclopentadiene, 5,5-dimethyl-

Description

Contextual Significance within Cyclic Diene Systems

Cyclic dienes are fundamental reactants in a plethora of organic transformations, most notably the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. nih.govcaltech.edu Cyclopentadiene (B3395910) itself is one of the most reactive dienes in normal electron-demand Diels-Alder reactions due to its planar structure, which locks the diene in the reactive s-cis conformation. youtube.comacs.org

The introduction of geminal dimethyl groups at the C5 position of the cyclopentadiene ring, as seen in 1,3-Cyclopentadiene, 5,5-dimethyl- , has profound implications for its reactivity. These substituents influence the molecule's frontier molecular orbitals, which are key to understanding its behavior in pericyclic reactions. nih.gov The methyl groups are electron-donating, which should, in principle, increase the energy of the Highest Occupied Molecular Orbital (HOMO) and enhance its reactivity towards electron-deficient dienophiles in normal electron-demand Diels-Alder reactions. youtube.com

However, research has also pointed to the concept of "geminal repulsion," which can disrupt the course of Diels-Alder reactions involving geminally substituted cyclopentadienes. acs.orgacs.org This steric hindrance can influence the stereochemical outcome of the reaction, favoring the formation of exo products over endo products in some cases, contrary to the typical Alder endo rule observed for unsubstituted cyclopentadiene. nih.gov The presence of the 5,5-dimethyl group also blocks the common 1,5-hydrogen shift, a sigmatropic rearrangement that would lead to isomeric forms of the diene. This blockade simplifies the reactive system, making 1,3-Cyclopentadiene, 5,5-dimethyl- a useful model for studying the intrinsic reactivity of the cyclopentadiene ring system without the complication of isomerization. nih.gov

Historical Perspectives on Geminally Disubstituted Cyclopentadienes Research

The study of cyclopentadiene and its derivatives has a rich history dating back to the late 19th century. nih.gov The fundamental structure of cyclopentadiene and its dimer, dicyclopentadiene (B1670491), were elucidated in the 1890s. nih.gov The seminal work of Otto Diels and Kurt Alder in 1928 on the reaction between dienes and dienophiles, which now bears their names, catapulted cyclopentadiene into a position of prominence in organic synthesis. nih.gov

Research into substituted cyclopentadienes followed, with a focus on understanding how substituents influence reactivity and stereoselectivity. The investigation of geminally disubstituted cyclopentadienes, such as 1,3-Cyclopentadiene, 5,5-dimethyl- , represents a more specialized area of this research. An early and notable contribution to the preparation of this specific compound was published in 1961 by Rouse and Tyler. acs.org Their work provided a practical method for synthesizing 5,5-dimethylcyclopentadiene, which facilitated further studies of its chemical properties.

Subsequent research has delved into the nuanced effects of the gem-dimethyl group. For instance, studies have explored its impact on the stability of corresponding cyclopentadienyl (B1206354) cations and its role in the synthesis of complex cage-like molecules. acs.orgnih.gov The development of synthetic routes to various substituted cyclopentadienes, including those with geminal substitution, continues to be an active area of research, driven by the need for tailored ligands in organometallic chemistry and building blocks for complex organic synthesis. nih.gov

Structure

3D Structure

Properties

CAS No. |

4125-18-2 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

5,5-dimethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |

InChI Key |

QWJWPDHACGGABF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Cyclopentadiene, 5,5 Dimethyl

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing 5,5-dimethyl-1,3-cyclopentadiene primarily involve the introduction of methyl groups onto a pre-formed cyclopentadiene (B3395910) ring or the construction of the five-membered ring from acyclic precursors.

Methylation Approaches

A common strategy for the synthesis of alkyl-substituted cyclopentadienes is the methylation of the cyclopentadienyl (B1206354) anion. This approach takes advantage of the acidity of the methylene (B1212753) protons of cyclopentadiene (pKa ≈ 16), which can be readily deprotonated by a suitable base to form the aromatic cyclopentadienyl anion.

The general two-step process involves:

Deprotonation: Cyclopentadiene or its dimer (dicyclopentadiene), which is cracked via a retro-Diels-Alder reaction to the monomer before use, is treated with a strong base. youtube.com Common bases include sodium metal, sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi). The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Alkylation: The resulting cyclopentadienyl anion is then treated with a methylating agent. buchler-gmbh.com Dihaloalkanes are frequently used to introduce two alkyl substituents. For the synthesis of the 5,5-dimethyl derivative, a reagent like 2,2-dichloropropane (B165471) could theoretically be used, though direct dialkylation at the same carbon atom in one step can be challenging.

An alternative methylation approach involves the methylation of cyclopentadiene dimer. A patented method describes heating the cyclopentadiene dimer to induce cracking into the monomer, which then reacts with a methylating reagent in an alkaline aqueous solution. nist.gov This is followed by a dimerization reaction of the resulting methylcyclopentadiene (B1197316) mixture and subsequent fractional distillation. nist.gov

Table 1: Reagents for Methylation of Cyclopentadiene

| Step | Reagent Class | Specific Examples |

|---|---|---|

| Deprotonation | Alkali Metals | Sodium (Na) |

| Metal Hydrides | Sodium Hydride (NaH) | |

| Organolithium Reagents | n-Butyllithium (n-BuLi) | |

| Methylation | Alkyl Halides | Methyl Iodide (CH₃I) |

| Dialkyl Sulfates | Dimethyl Sulfate ((CH₃)₂SO₄) |

Pyrolysis-Based Syntheses from Precursors (e.g., 5,5-dimethyl-2-cyclopentenol)

Pyrolysis, or the thermal decomposition of organic compounds at high temperatures, represents another route to cyclopentadiene derivatives. In principle, 5,5-dimethyl-1,3-cyclopentadiene could be formed from the pyrolysis of a suitable precursor like 5,5-dimethyl-2-cyclopentenol. This process would involve the high-temperature elimination of a water molecule to generate the diene system.

While the specific pyrolysis of 5,5-dimethyl-2-cyclopentenol to yield 5,5-dimethyl-1,3-cyclopentadiene is not extensively detailed in the surveyed literature, the general principle is established for other systems. For instance, the pyrolysis of isoprene (B109036) has been studied and shown to produce cyclopentene (B43876) and cyclopentadiene through complex isomerization and decomposition pathways at temperatures around 1400 °C. wikipedia.org These reactions often involve radical mechanisms and can lead to a mixture of products. wikipedia.org The successful application of pyrolysis for a specific precursor requires careful control of temperature, pressure, and residence time to maximize the yield of the desired product and minimize side reactions.

Cyclization Strategies (e.g., via 3,3-dialkylglutarates)

The construction of the five-membered ring through intramolecular cyclization of an acyclic precursor is a fundamental strategy in organic synthesis. For 5,5-dimethyl-1,3-cyclopentadiene, a logical precursor would be a derivative of 3,3-dimethylglutaric acid, such as diethyl 3,3-dimethylglutarate.

Intramolecular condensation reactions like the Dieckmann condensation are commonly used to form cyclic β-keto esters. psu.edu The Dieckmann condensation of a 1,6-diester, such as diethyl adipate, yields a five-membered ring. psu.eduwikipedia.org However, diethyl 3,3-dimethylglutarate is a 1,5-diester. The intramolecular condensation of 1,5-diesters typically leads to the formation of four-membered rings, which is generally less favorable, while 1,7-diesters yield six-membered rings. psu.edu

An alternative cyclization, the Thorpe-Ziegler reaction, utilizes dinitriles to form cyclic ketones after hydrolysis. buchler-gmbh.comorgsyn.org This method is conceptually related to the Dieckmann condensation and is effective for synthesizing rings. orgsyn.org

Despite these established cyclization methods, a direct and high-yielding synthesis of 5,5-dimethyl-1,3-cyclopentadiene starting from 3,3-dialkylglutarates is not prominently documented in the reviewed scientific literature. The challenge lies in forming the five-membered ring and subsequently introducing the two double bonds in the correct positions.

Large-Scale Preparations

The large-scale synthesis of 5,5-dimethyl-1,3-cyclopentadiene requires consideration of cost, safety, and process efficiency. Methods that avoid hazardous reagents or extreme conditions are preferred. For instance, a patented method for preparing methyl cyclopentadiene dimer highlights the drawbacks of using sodium metal for methylation, which requires low temperatures, high-speed agitation, and careful handling, making it less suitable for industrial production. nist.gov

Procedures detailed in collections like Organic Syntheses often provide robust and scalable methods. For example, the preparation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) from mesityl oxide and ethyl malonate is a well-documented, multi-gram scale synthesis. google.comorgsyn.org This procedure involves a Michael addition followed by a Dieckmann-like cyclization. google.com Although this produces a six-membered ring, the principles of using readily available starting materials and well-understood reaction conditions are applicable to the development of large-scale syntheses for five-membered ring systems. Key factors for large-scale success include efficient heat management, straightforward purification steps (like distillation or crystallization), and the potential for solvent recycling. ambeed.com

Alternative and Emerging Synthetic Strategies for Cyclopentadiene Derivatives (Contextual)

Research into the synthesis of cyclopentadiene derivatives is ongoing, with a focus on developing milder and more efficient methods.

Retro-Diels-Alder Approaches from Norbornene Derivatives

The retro-Diels-Alder reaction is a powerful thermal process that reverses the [4+2] cycloaddition. This reaction is frequently used to generate reactive or unstable dienes, like cyclopentadiene itself, by heating its dimer, dicyclopentadiene (B1670491). youtube.com

This strategy can be extended to synthesize substituted cyclopentadienes. A stable norbornene derivative, which is an adduct of a cyclopentadiene and a dienophile, can be synthesized and functionalized. Subsequent thermal cleavage then releases the desired substituted cyclopentadiene. This approach uses the norbornene framework as a stable scaffold to perform chemical modifications that might not be feasible on the more reactive cyclopentadiene ring itself. The driving force for the retro-reaction is often the gain in entropy from forming two molecules from one, which is favored at higher temperatures. This method provides a versatile entry point to various cyclopentadiene derivatives that might be otherwise difficult to access. orgsyn.org

Chemical Reactivity and Reaction Mechanisms of 1,3 Cyclopentadiene, 5,5 Dimethyl

Diels-Alder Cycloaddition Reactions

1,3-Cyclopentadiene, 5,5-dimethyl- is a substituted diene that readily participates in Diels-Alder reactions. nih.gov The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. nih.govzbaqchem.comlibretexts.org Cyclopentadiene (B3395910) and its derivatives are known to be particularly reactive dienes in these transformations, partly because their cyclic structure locks the diene in the required s-cis conformation. libretexts.org

The presence of the two methyl groups at the C5 position of 1,3-cyclopentadiene, 5,5-dimethyl- does not inhibit its ability to act as a diene. However, these substituents can influence the stereoselectivity of the cycloaddition. In reactions with unsymmetrical dienophiles, the approach of the dienophile can be directed either syn (on the same side as) or anti (on the opposite side of) the C5 substituents. The outcome is often governed by steric hindrance. nih.gov

A classic example of a Diels-Alder reaction is the cycloaddition with maleic anhydride (B1165640). zbaqchem.comunwisdom.org While specific studies detailing the reaction of 5,5-dimethyl-1,3-cyclopentadiene with maleic anhydride were not found in the provided results, the general high reactivity of cyclopentadienes suggests this reaction would proceed readily. zbaqchem.comlibretexts.org The reaction between unsubstituted cyclopentadiene and maleic anhydride is known to be rapid and highly stereoselective, favoring the endo product due to secondary orbital interactions. chemtube3d.com

The reactivity of cyclopentadienes in Diels-Alder reactions is significantly enhanced when the dienophile possesses electron-withdrawing groups. libretexts.org For example, tetracyanoethylene (B109619) is a highly reactive dienophile. The reaction rate of unsubstituted cyclopentadiene with tetracyanoethylene is exceptionally fast compared to other dienes. nih.gov Computational studies have been performed to predict the activation enthalpies for the reactions of cyclopentadiene with various cyanoalkenes, including tetracyanoethylene, providing a theoretical framework for understanding this high reactivity. acs.orgnih.gov Given the structural similarities, 1,3-cyclopentadiene, 5,5-dimethyl- is expected to exhibit high reactivity towards such powerful dienophiles.

Table 3: Common Dienophiles in Diels-Alder Reactions

| Dienophile | Structure | Key Feature |

|---|---|---|

| Maleic Anhydride | C₄H₂O₃ | Highly reactive due to electron-withdrawing anhydride group and cyclic structure. zbaqchem.comlibretexts.org |

| Tetracyanoethylene | C₆N₄ | Extremely reactive dienophile due to four strongly electron-withdrawing cyano groups. nih.govacs.org |

| Acrylonitrile (B1666552) | C₃H₃N | An example of a simple, electron-deficient alkene used as a dienophile. acs.orgnih.gov |

Reactivity Profiles with Various Dienophiles

The reactivity of 5,5-dimethyl-1,3-cyclopentadiene has been explored with a range of dienophiles, particularly those that are electron-deficient. This is characteristic of normal-electron-demand Diels-Alder reactions, where the diene is the electron-rich component. libretexts.orgmasterorganicchemistry.com

Reactions with Electron-Deficient Dienophiles (e.g., Maleimides, Maleic Anhydride, Benzyne, 2-Chloroacrylonitrile)

The Diels-Alder reaction is a powerful tool for forming six-membered rings. miracosta.edu 5,5-dimethyl-1,3-cyclopentadiene readily reacts with electron-poor dienophiles. For instance, its reaction with maleic anhydride is a classic example of a Diels-Alder cycloaddition. libretexts.orgzbaqchem.comacs.org The electron-withdrawing nature of the carbonyl groups in maleic anhydride makes its double bond electron-poor and thus an excellent target for the π electrons of the diene. libretexts.org Similarly, maleimides, which are also highly reactive dienophiles, are used in reactions with cyclopentadiene derivatives. nih.govmdpi.com

The reaction of cyclopentadiene with acrylonitrile is another well-documented example. chegg.comnih.govnih.gov Computational studies have shown that the concerted cycloaddition of cyclopentadiene with acrylonitrile is significantly favored over a stepwise, diradical pathway. nih.gov This preference for a concerted mechanism is a general feature of many Diels-Alder reactions.

Benzyne, a highly reactive and transient species, also serves as a potent dienophile in reactions with cyclopentadiene, leading to the formation of a bicyclic adduct. vaia.com

Interactive Data Table: Dienophiles for 5,5-dimethyl-1,3-cyclopentadiene

| Dienophile | Reaction Type | Key Characteristics |

|---|---|---|

| Maleic Anhydride | Diels-Alder | Electron-deficient, leads to bicyclic anhydride products. libretexts.orgzbaqchem.com |

| Maleimides | Diels-Alder | Electron-deficient, versatile for synthesis of various adducts. nih.govmdpi.com |

| Benzyne | Diels-Alder | Highly reactive, transient intermediate. vaia.com |

| 2-Chloroacrylonitrile | Diels-Alder | Electron-deficient due to nitrile and chlorine groups. |

Comparative Reactivity with Unsubstituted and Other Substituted Cyclopentadienes

Cyclopentadiene itself is exceptionally reactive in Diels-Alder reactions, reacting much faster than other cyclic dienes like cyclohexadiene and cycloheptadiene, and acyclic dienes such as butadiene. nih.govnih.gov This high reactivity is attributed to the cyclopentadiene ring being pre-distorted into an envelope-like geometry that resembles the transition state, thus minimizing the distortion energy required for the reaction. escholarship.org

Substituents on the cyclopentadiene ring significantly influence its reactivity. escholarship.org Electron-donating groups generally increase the rate of normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups decrease it. masterorganicchemistry.com For instance, computational studies have predicted that 5-fluorocyclopentadiene, which is considered hyperconjugatively antiaromatic, reacts significantly faster than cyclopentadiene with maleic anhydride. nih.gov Conversely, 5-silylcyclopentadiene, which is hyperconjugatively aromatic, is predicted to react much slower. nih.gov

The presence of a gem-dimethyl group at the 5-position, as in 5,5-dimethyl-1,3-cyclopentadiene, has a notable impact on reactivity. While monoalkylation has little effect on the rate of dimerization of cyclopentadiene, the gem-dimethyl substitution in 5,5-dimethylcyclopentadiene prevents dimerization even at high temperatures. nih.gov However, this substitution also leads to a decrease in Diels-Alder reactivity with other dienophiles. nih.govnih.gov For example, the gem-dimethylation of 1,2,3,4-tetramethylcyclopentadiene was found to decrease its Diels-Alder reactivity towards maleimide (B117702) by a factor of 954. nih.govnih.gov

Regioselectivity and Stereoselectivity in Cycloadditions

The outcomes of cycloaddition reactions involving substituted cyclopentadienes are often governed by principles of regioselectivity and stereoselectivity, leading to the preferential formation of specific isomers.

π-Facial Selectivity in 5-Substituted Cyclopentadienes (General Principles)

In Diels-Alder reactions of 5-monosubstituted cyclopentadienes, the dienophile can approach the diene from two different faces: syn (on the same side as the substituent) or anti (on the opposite side). This leads to the concept of π-facial selectivity. nsf.govacs.orgnih.gov The preferred direction of attack is influenced by both steric and electronic effects of the substituent. nsf.govacs.org

Computational studies have shown that for 5-monosubstituted cyclopentadienes, facial selectivity is largely driven by hyperconjugative effects that cause a distortion of the cyclopentadiene ring. nsf.govnih.gov Electron-withdrawing groups tend to favor syn addition, while electron-donating groups favor anti addition. escholarship.org Steric effects can also play a significant role, particularly with bulky substituents. nsf.govacs.org

Influence of Geminal Dimethyl Substitution on Reactivity

The gem-dimethyl group at the C5 position of 5,5-dimethyl-1,3-cyclopentadiene exerts a significant influence on its reactivity, primarily through steric effects in the transition state.

Geminal Repulsion Effects in the Transition State

The reduced Diels-Alder reactivity of 5,5-dimethyl-1,3-cyclopentadiene is not primarily due to unfavorable steric interactions between the diene and the dienophile. nih.govnih.gov Instead, computational studies, including distortion/interaction-activation strain analysis, have revealed that the decreased reactivity stems from increased geminal repulsion between the two methyl groups in the transition state. nih.govnih.govresearchgate.netdocumentsdelivered.com

As the dienophile approaches the diene, the geometry of the cyclopentadiene ring changes, leading to a compression of the angle between the two methyl groups. nih.gov This compression amplifies the repulsion between the geminal dimethyl groups, which destabilizes the transition state and increases the activation energy of the reaction. nih.gov This effect accounts for the significantly lower reaction rates observed for gem-dimethyldihydropyridazines compared to their unsubstituted counterparts. nih.govnih.gov For example, geminal dimethylation decreases the Diels-Alder reactivity of cyclopentadiene with ethylene (B1197577) by a factor of 310. nih.gov

Interactive Data Table: Effect of Geminal Dimethylation on Reactivity

| Diene | Dienophile | Reactivity Decrease Factor upon Geminal Dimethylation | Reference |

|---|---|---|---|

| Cyclopentadiene | Ethylene | 310-fold | nih.gov |

| 2,3-Diazacyclopentadiene | Ethylene | 35-fold | nih.gov |

| 1,2,3,4-Tetramethylcyclopentadiene | Maleimide | 954-fold | nih.govnih.gov |

Activation Strain Analysis in Diels-Alder Reactions

The reactivity of dienes and dienophiles in Diels-Alder reactions can be quantitatively understood using the Activation Strain Model (ASM), also known as the Distortion/Interaction Model. cdnsciencepub.comaskthenerd.com This model deconstructs the activation energy (ΔE‡) into two primary components: the activation strain (ΔE‡strain) and the interaction energy (ΔE‡int).

ΔE‡ = ΔE‡strain + ΔE‡int

The activation strain is the energy required to distort the reactants from their ground-state geometries into the geometries they adopt at the transition state. cdnsciencepub.com The interaction energy is the stabilizing energy released when the distorted reactants interact to form the transition state, comprising electrostatic, orbital (HOMO-LUMO), and Pauli repulsion interactions. askthenerd.comcdnsciencepub.com

While specific activation strain analyses for 1,3-cyclopentadiene, 5,5-dimethyl- have not been extensively reported, the principles of the model allow for a rationalization of its reactivity compared to unsubstituted cyclopentadiene. The high reactivity of cyclopentadiene itself is partly attributed to its fixed s-cis conformation, which pre-organizes the diene for the [4+2] cycloaddition, thus lowering the activation strain required to achieve the transition state geometry. libretexts.org

For 1,3-cyclopentadiene, 5,5-dimethyl-, the presence of the gem-dimethyl group at the C5 position introduces significant steric considerations. This substitution would be expected to influence both the strain and interaction energies. The steric bulk of the methyl groups could increase the activation strain by introducing additional non-bonded interactions as the diene approaches a dienophile. This increased steric clash would need to be overcome, raising the energy required for distortion. Conversely, the electron-donating nature of the alkyl groups could subtly alter the frontier molecular orbital (FMO) energies, potentially affecting the interaction energy component.

Dimerization Behavior and Stability

A defining characteristic of 1,3-cyclopentadiene, 5,5-dimethyl- is its exceptional stability and resistance to dimerization. Unlike its unsubstituted parent, 5,5-dimethyl-1,3-cyclopentadiene does not undergo the spontaneous Diels-Alder dimerization reaction. baranlab.org It remains as a monomer even at elevated temperatures, with studies showing no dimerization at temperatures as high as 200 °C. baranlab.org This stability makes it a valuable reagent in organic synthesis when a monomeric cyclopentadiene unit is required. ontosight.ai The resistance to dimerization is attributed to the steric hindrance imposed by the two methyl groups at the C5 position, which effectively blocks the endo approach required for the [4+2] cycloaddition with another molecule of itself.

The behavior of 5,5-dimethyl-1,3-cyclopentadiene stands in stark contrast to that of unsubstituted 1,3-cyclopentadiene. Unsubstituted cyclopentadiene readily dimerizes at room temperature through a [4+2] Diels-Alder cycloaddition to form dicyclopentadiene (B1670491). wikipedia.orgwikipedia.org This reaction is exergonic, with an equilibrium that strongly favors the dimer. wikipedia.org The propensity of cyclopentadiene to dimerize necessitates that it be prepared fresh for use by "cracking" (a retro-Diels-Alder reaction) dicyclopentadiene and keeping it at low temperatures to prevent rapid re-dimerization. ontosight.ai The lack of substituents at the C5 position in the parent compound allows for an unhindered approach of the diene and dienophile, leading to a facile dimerization process that is sterically inhibited in the 5,5-dimethyl derivative.

Other Cycloaddition Pathways

Besides the [4+2] Diels-Alder reaction, dienes can participate in other pericyclic reactions, including [2+2] cycloadditions, 1,3-dipolar cycloadditions, and cheletropic reactions. While 1,3-cyclopentadiene, 5,5-dimethyl- is primarily known for its role as a diene in [4+2] reactions, the potential for other pathways exists.

[2+2] Cycloadditions: These reactions, often occurring photochemically, involve the combination of two alkene units to form a cyclobutane (B1203170) ring. libretexts.org While less common for dienes than the Diels-Alder reaction, the reverse reaction, a [2+2] cycloreversion, is documented. For instance, 5,5-dimethyl-1,3-cyclopentadiene can be formed from the thermal rearrangement of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene, which involves the cleavage of the cyclobutane ring. nist.gov

1,3-Dipolar Cycloadditions: In these reactions, a 1,3-dipole reacts with a dipolarophile (such as an alkene) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgijrpc.com Dienes like cyclopentadiene can act as the dipolarophile. nih.gov Given its structure, 1,3-cyclopentadiene, 5,5-dimethyl- could serve as a dipolarophile in reactions with 1,3-dipoles like azides, nitrile oxides, or nitrones, which would lead to the formation of complex bicyclic heterocyclic systems. ijrpc.com

Cheletropic Reactions: These are a subclass of cycloadditions where both new bonds are formed to a single atom on one of the reagents. wikipedia.org A well-known example is the reversible reaction of 1,3-dienes with sulfur dioxide, where the diene adds to the sulfur atom to form a five-membered cyclic sulfone. wikipedia.org This type of reaction is theoretically possible for 1,3-cyclopentadiene, 5,5-dimethyl-, which could react with reagents like sulfur dioxide or carbenes. baranlab.org

Solvolysis Reactions and Steric Effects

The steric bulk of the gem-dimethyl group in derivatives of 1,3-cyclopentadiene, 5,5-dimethyl- significantly influences the rates and pathways of solvolysis reactions. This is particularly evident when comparing the reactivity of its derivatives to analogous unsubstituted or less substituted cyclopentenyl systems.

A comparison of solvolysis rates in 80% ethanol (B145695) at 80°C highlights this steric effect:

| Compound | Relative Rate of Solvolysis (k, s⁻¹) |

| 2-Cyclopentenol p-nitrobenzoate | 523 x 10⁻⁶ |

| 5,5-Dimethyl-2-cyclopentenol p-nitrobenzoate | 20.2 x 10⁻⁶ |

| Z-2-Methyl-4-hexene-3-ol p-nitrobenzoate | 0.63 x 10⁻⁶ |

| Data sourced from a study on nucleophilic substitution of 5,5-dimethyl-2-cyclopentenyl derivatives. cdnsciencepub.com |

The data clearly shows that while the 5,5-dimethyl derivative undergoes solvolysis much slower than the unsubstituted analog, it is still significantly faster than an acyclic, less-strained model, indicating the inherent reactivity of the allylic system. The primary product from the solvolysis of 5,5-dimethyl-2-cyclopentenyl p-nitrobenzoate is 5-ethoxy-3,3-dimethylcyclopentene. cdnsciencepub.com

Electronic Structure and Theoretical Insights

Impact of 5,5-Disubstitution on Aromaticity and Antiaromaticity

The concepts of aromaticity and antiaromaticity are typically associated with planar, cyclic, fully conjugated systems. However, computational studies have shown that substituents at the 5-position of cyclopentadiene (B3395910) can induce or enhance these properties through electronic delocalization. nih.gov

While 5,5-dimethyl-1,3-cyclopentadiene itself is not an aromatic compound, the principle of hyperconjugative aromaticity can be observed in related 5,5-disubstituted cyclopentadienes. Computational studies on model compounds, such as 5,5-disilylcyclopentadiene, have provided energetic, geometric, and magnetic evidence for aromatic electron delocalization. nih.gov In these cases, electron-donating groups, like silyl (B83357) groups, can engage in hyperconjugation with the π-system of the ring. This interaction delocalizes electron density into the ring, creating a degree of aromatic character in the transition state, which can influence the molecule's reactivity. nih.gov For instance, the hyperconjugative aromatic character of 5-silylcyclopentadiene is predicted to affect its reaction rates. nih.gov

Conversely, the introduction of strong electron-withdrawing groups at the 5,5-position can induce antiaromatic character in the cyclopentadiene ring. nih.gov Computational analysis of compounds like 5,5-difluorocyclopentadiene demonstrates significant antiaromatic electron delocalization. nih.gov The electron-withdrawing substituents pull electron density out of the π-system through hyperconjugation. This effect leads to a system with characteristics that are energetically and magnetically consistent with antiaromaticity. Studies predict that hyperconjugative antiaromaticity in molecules like 5-fluorocyclopentadiene can dramatically increase their reactivity in certain reactions compared to the unsubstituted cyclopentadiene. nih.gov

Conformational Analysis and Geometrical Parameters

Computational studies have quantified the impact of the gem-dimethyl group on the key bond angles of the cyclopentadiene ring. nih.gov The angle internal to the ring at the C5 carbon, denoted as θ1, and the angle between the geminal substituents external to the ring, denoted as θ2, are both affected.

In the case of 5,5-dimethyl-1,3-cyclopentadiene, the steric repulsion between the two methyl groups causes the external angle (θ2) to increase compared to the H-C-H angle in unsubstituted cyclopentadiene. nih.gov To compensate, the internal ring angle at C5 (θ1) decreases. nih.gov Specifically, geminal dimethylation leads to an increase in θ2 from 106.4° in cyclopentadiene to 110.1° in 5,5-dimethylcyclopentadiene. nih.gov Consequently, θ1 decreases from 103.2° to 101.8° in 5,5-dimethylcyclopentadiene. nih.gov This compression of the internal ring angle brings the diene termini closer together, which can have implications for the molecule's reactivity, for example, in Diels-Alder reactions. nih.gov

Table 1: Effect of Geminal Dimethylation on Cyclopentadiene Ring Angles

| Compound | Internal Ring Angle (θ1) | External Substituent Angle (θ2) |

|---|---|---|

| Cyclopentadiene | 103.2° | 106.4° |

| 5,5-dimethyl-1,3-cyclopentadiene | 101.8° | 110.1° |

Data sourced from computational studies at the M06-2X/6-311++G(d,p)//M06-2X/6-31+G(d) level of theory. nih.gov

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Investigations

Thermally promoted cycloaddition reactions involving cyclopentadiene (B3395910) have been investigated using DFT calculations at the M06-2X level, as well as with the CBS-QB3 method. Such studies reveal that substitutions on the reacting partner can lead to lower transition state free energy barriers and greater thermodynamic driving forces rsc.org. Furthermore, DFT calculations have been instrumental in comparing the performance of different functionals, such as B3LYP, BPW91, and MPW1K, against experimental data for Diels-Alder reactions of cyclopentadiene with various dienophiles researchgate.net. These comparisons are vital for validating the accuracy of computational methods in predicting substituent effects on activation enthalpies researchgate.net.

| DFT Functional | Typical Application | Reference |

|---|---|---|

| M06-2X | Stereoselectivity in cycloadditions, transition state analysis | nsf.govrsc.org |

| B3LYP | Calculation of activation enthalpies, comparison with experimental data | researchgate.net |

| BPW91 | Calculation of activation enthalpies | researchgate.net |

| MPW1K | Prediction of substituent effects on activation energies | researchgate.net |

Ab Initio Calculations of Facial Selectivity and Activation Energies

Ab initio calculations provide a foundational method for predicting facial selectivity in reactions such as the Diels-Alder reaction of 5-substituted 1,3-cyclopentadienes nih.gov. The Hartree-Fock method with a 6-31G* basis set (HF/6-31G*) has been shown to reliably predict these outcomes. A key finding from these studies is that the primary factor determining facial selectivity is the energy required to deform the diene into its transition state geometry nih.gov.

For many dienophiles, the activation energies for addition to the anti face of the substituted cyclopentadiene are similar to the activation energy for the unsubstituted cyclopentadiene itself. In contrast, the activation energies for syn addition show a much larger variation nih.gov. This suggests that steric hindrance between the dienophile and the substituents on the diene is a primary driver of facial selectivity nih.govresearchgate.net. In cycloadditions involving 5,5-unsymmetrically substituted cyclopentadienes, calculated Gibbs free activation energies can explain the observed product ratios. For example, in reactions with certain nitroso dienophiles, the activation barriers for attack syn to a specific substituent are significantly lower than the corresponding anti pathways, consistent with experimental observations nsf.gov.

| Reaction Pathway | Gibbs Free Activation Energy (kcal/mol) |

|---|---|

| Syn Pathway 1 | 16.2 |

| Anti Pathway 1 | 21.7 |

| Syn Pathway 2 | 16.4 |

| Anti Pathway 2 | 22.5 |

Distortion/Interaction Analysis of Reaction Barriers

The distortion/interaction model, also known as the activation strain model (ASM), is a powerful tool for analyzing the activation barriers of bimolecular reactions, including those involving cyclopentadiene derivatives nih.govnih.gov. This model partitions the activation energy (ΔE‡) into two key components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡) researchgate.net.

Activation Strain (Distortion Energy): This is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state nih.gov.

Interaction Energy: This represents the actual, stabilizing interaction between the two distorted reactant molecules in the transition state nih.gov.

The transition state is understood as the point along the reaction coordinate where the destabilizing activation strain is overcome by the stabilizing interaction energy researchgate.net. For Diels-Alder reactions involving cyclopentadiene, this analysis has revealed that reactivity is often controlled by the distortion energy acs.org. For example, in reactions with a series of cycloalkenes, the energy needed to distort the dienophile into the transition-state geometry largely dictates the activation barrier acs.orgfigshare.com. By dissecting the reaction barrier into these components, researchers can gain a more quantitative understanding of how steric and electronic factors control reactivity nsf.govresearchgate.net.

Modeling of Reaction Transition States and Intermediates

The modeling of transition states and intermediates is central to the computational study of reaction mechanisms involving 1,3-cyclopentadiene, 5,5-dimethyl-. Computational methods allow for the precise geometric and energetic characterization of these transient species. For example, in cycloaddition reactions, the calculated structures of transition states reveal the degree of bond formation and the specific interactions that lead to the observed stereochemical outcomes rsc.org.

In studies of cycloadditions between cyclopentadiene and substituted tropones, DFT calculations have identified multiple possible transition states leading to various [4+2], [6+4], or [8+2] cycloadducts rsc.org. The relative free energies of these transition states are used to predict the major products. These models can also uncover complex reaction pathways where initially formed cycloadducts (intermediates) can interconvert through subsequent rearrangements, such as Cope or Claisen rearrangements, via their own distinct transition states rsc.org. This detailed modeling provides a complete picture of the potential energy surface and clarifies why certain products are formed preferentially.

Advanced Applications in Chemical Synthesis

Building Block for Complex Organic Molecules

5,5-Dimethyl-1,3-cyclopentadiene serves as a fundamental component in the construction of intricate organic molecules, primarily through its participation in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis that allows for the formation of six-membered rings with a high degree of stereocontrol. The use of 5,5-dimethyl-1,3-cyclopentadiene as the diene component in these reactions has been instrumental in the synthesis of complex polycyclic cage compounds. nih.gov

In one notable application, the Diels-Alder reaction between 5,5-dimethyl-1,3-cyclopentadiene and p-benzoquinone has been successfully carried out in water, yielding the corresponding adduct in high yields (83–97%). nih.gov This adduct serves as a key intermediate in the synthesis of more complex cage structures. For instance, it can be further elaborated through intramolecular [2+2] photocyclization and Wolff-Kishner reduction to produce novel bi-cage hydrocarbons. nih.gov The resulting polycyclic compounds possess high density and high volumetric heat of combustion, making them of interest in the field of high-energy-density materials. nih.gov

The gem-dimethyl group in 5,5-dimethyl-1,3-cyclopentadiene plays a crucial role in these syntheses. It prevents the common side reaction of dimerization, which is prevalent with the parent cyclopentadiene (B3395910), thus allowing for cleaner reactions and higher yields of the desired Diels-Alder adduct. This stability makes it a preferred diene for the construction of complex molecular frameworks.

Role in Polymer Chemistry

The unique reactivity of 5,5-dimethyl-1,3-cyclopentadiene also extends to the field of polymer chemistry, where it is utilized as a monomer in the synthesis of advanced polymeric materials with tailored properties.

Recent research has demonstrated the successful incorporation of 5,5-dimethylcyclopentadiene as a co-repeat unit in various alternating copolymers. A comparative study investigated poly(phenylene), poly(3-hexylthiophene), and poly(fluorene)-based copolymers bearing either alternating thiophene (B33073) or 5,5-dimethylcyclopentadiene units. rsc.org The introduction of the 4π electron diene moiety was found to significantly influence the optical and electronic properties of the resulting copolymers. rsc.org

Specifically, the inclusion of the 5,5-dimethylcyclopentadiene unit was observed to reduce the optical band gap of poly(fluorene) and poly(3-hexylthiophene)-based copolymers compared to their all-aromatic counterparts. rsc.org Conversely, it had the opposite effect on the poly(phenylene) class of copolymers. rsc.org Furthermore, fluorescence studies revealed that while the emission maxima of the diene-containing systems were at lower energies, their quantum yields were also lower, suggesting that the diene moiety can compromise photoluminescence. rsc.org

From a thermal perspective, the presence of the 5,5-dimethylcyclopentadiene unit had a negligible effect on the glass-transition temperature of the copolymers. rsc.org However, cyclic voltammetry data indicated that the diene-containing systems consistently exhibited a lower onset of oxidation, suggesting that the diene moiety raises the HOMO energy level when substituted for thiophene. rsc.org These findings highlight the potential of 5,5-dimethyl-1,3-cyclopentadiene as a monomer to fine-tune the properties of conjugated polymers for applications in organic electronics.

Table 1: Comparison of Properties of Copolymers with Thiophene vs. 5,5-dimethylcyclopentadiene (Cp) Units

| Copolymer Class | Property | Thiophene-Containing Polymer | 5,5-dimethylcyclopentadiene-Containing Polymer | Reference |

|---|---|---|---|---|

| Poly(fluorene) | Optical Band Gap | Higher | Lower | rsc.org |

| Poly(3-hexylthiophene) | Optical Band Gap | Higher | Lower | rsc.org |

| Poly(phenylene) | Optical Band Gap | Lower | Higher | rsc.org |

| All Classes | Glass-Transition Temp. | Similar | Similar | rsc.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern polymer synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. acs.org While direct examples of palladium-catalyzed C-C cross-coupling polymerization of 5,5-dimethyl-1,3-cyclopentadiene are not extensively documented, the principles of such reactions with other dienes provide a strong basis for its potential in this area.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are widely used for the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives. acs.orgresearchgate.net These reactions typically involve the coupling of a dihaloaromatic monomer with an aromatic bis(boronic acid) or bis(boronic ester) monomer. Analogously, a dihalo-derivative of a 5,5-dimethylcyclopentadiene adduct could potentially be copolymerized with a suitable comonomer using a palladium catalyst.

Furthermore, palladium-catalyzed three-component coupling reactions involving conjugated dienes, vinyl triflates, and boronic acids have been developed. acs.org These reactions proceed via the formation of a stabilized, cationic π-allyl-palladium intermediate, leading to selective 1,2-alkene difunctionalization. acs.org The application of such a methodology to 5,5-dimethyl-1,3-cyclopentadiene could offer a novel route to functionalized polymers. The mechanism of palladium-diene catalyzed Suzuki-Miyaura cross-coupling has been validated, and the key palladium intermediates have been characterized, providing a solid mechanistic foundation for the development of new catalytic systems. acs.org

Potential in Organometallic Chemistry and Ligand Synthesis

In the realm of organometallic chemistry, cyclopentadienyl (B1206354) (Cp) ligands are ubiquitous and play a crucial role in stabilizing metal complexes and influencing their catalytic activity. youtube.com Substituted cyclopentadienes are precursors to a vast array of cyclopentadienyl ligands with tailored steric and electronic properties.

5,5-Dimethyl-1,3-cyclopentadiene can serve as a precursor to the 5,5-dimethylcyclopentadienyl ligand. While the parent cyclopentadienyl anion (Cp⁻) is a cornerstone of organometallic chemistry, the introduction of substituents onto the ring allows for the fine-tuning of the ligand's properties. The two methyl groups at the 5-position of the cyclopentadienyl ring provide steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complex.

The synthesis of such complexes typically involves the deprotonation of the cyclopentadiene derivative followed by reaction with a metal halide. For example, the synthesis of pentamethylcyclopentadienyl (Cp*) complexes is well-established and demonstrates the utility of substituted cyclopentadienyl ligands. youtube.com Analogously, 5,5-dimethyl-1,3-cyclopentadiene can be deprotonated to form the corresponding anion, which can then be used to synthesize a variety of organometallic complexes. These complexes can range from "piano-stool" configurations to "bent metallocenes," each with distinct reactivity patterns. youtube.com The steric hindrance provided by the gem-dimethyl groups can be exploited to create specific catalytic pockets or to enhance the stability of the metal complexes.

Implications for "Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The Diels-Alder reaction, particularly with highly reactive dienes, fits these criteria well. nih.gov

The cycloaddition of cyclopentadiene derivatives is considered an ideal click reaction due to its high reactivity and the formation of stable products. nih.gov A significant advantage of using 5,5-dimethyl-1,3-cyclopentadiene in this context is the prevention of dimerization, a common side reaction with unsubstituted cyclopentadiene. This ensures that the diene is readily available for the desired click reaction with a dienophile.

Recent studies have highlighted the use of cyclopentadiene in bioconjugation, a key application of click chemistry. nih.govresearchgate.net By incorporating a cyclopentadiene moiety into a biomolecule, it can be selectively "clicked" with a molecule containing a suitable dienophile, such as a maleimide (B117702). nih.gov This allows for the site-specific labeling of proteins and the creation of antibody-drug conjugates (ADCs). nih.gov The robust nature of the Diels-Alder reaction and the stability of the resulting adduct make 5,5-dimethyl-1,3-cyclopentadiene a promising candidate for the development of new bioconjugation strategies. The reaction can proceed under mild, aqueous conditions, which is crucial for biological applications. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1,1-dimethyl-Cyclopentane |

| 5,5-dimethyl-1,3-cyclopentadiene |

| p-benzoquinone |

| Poly(phenylene) |

| Poly(3-hexylthiophene) |

| Poly(fluorene) |

| Thiophene |

| Poly(p-phenylene vinylene) |

| Vinyl triflate |

| Boronic acid |

| Cyclopentadienyl |

| Pentamethylcyclopentadienyl |

Comparative Studies with Analogous Cyclopentadiene Derivatives

Electronic and Steric Effects of Substituents

The electronic and steric landscape of a substituted cyclopentadiene (B3395910) is a key determinant of its reactivity. In 5,5-dimethyl-1,3-cyclopentadiene, the two methyl groups at the saturated C5 position exert their influence primarily through steric hindrance and hyperconjugation.

Electronic Effects: While alkyl groups are generally considered electron-donating through induction, in the case of C5-substituted cyclopentadienes, hyperconjugative interactions play a more significant role in dictating reactivity. These interactions involve the overlap of the σ-bonds of the C5 substituents with the π-system of the diene. Depending on the nature of the substituent, this can lead to either stabilization (aromatic character) or destabilization (anti-aromatic character) of the diene. For instance, σ-acceptor substituents at the C5 position can induce anti-aromatic character, destabilizing the diene and thus promoting its reactivity in Diels-Alder reactions. Conversely, σ-donating groups can induce aromatic character, stabilizing the diene and decreasing its reactivity.

In the case of 5,5-dimethyl-1,3-cyclopentadiene, the methyl groups are σ-donors. This leads to a degree of hyperconjugative stabilization of the diene system. However, computational studies have indicated that the cyclic hyperconjugative electron delocalization is less effective in 5,5-dimethylcyclopentadiene than in the parent cyclopentadiene nih.gov. This might suggest a potential increase in reactivity, but as will be discussed, steric factors play a dominant and opposing role.

Steric Effects: The most prominent effect of the geminal dimethyl groups is steric hindrance. These bulky groups can impede the approach of a dienophile to the diene, particularly in the transition state of cycloaddition reactions. This steric clash increases the activation energy of the reaction, thereby reducing the reaction rate. This effect is not merely about blocking access to the π-system; it also introduces strain in the transition state.

Furthermore, the substituents at the C5 position influence the puckering of the cyclopentadiene ring. σ-acceptor substituents tend to cause the ring to pucker into an envelope geometry that minimizes the overlap of the diene π-system with the C5–X antibonding σ* orbital pitt.edu. This pre-distortion can favor a syn approach of the dienophile. Conversely, σ-donating groups like methyl cause a puckering in the opposite direction to maximize the stabilizing hyperconjugative overlap, which can influence the facial selectivity of the cycloaddition pitt.edu.

Reactivity Differences in Pericyclic Reactions

The interplay of the electronic and steric effects discussed above manifests in the distinct reactivity of 5,5-dimethyl-1,3-cyclopentadiene in pericyclic reactions, most notably in Diels-Alder cycloadditions and electrocyclic reactions.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. The reactivity of cyclopentadiene in these reactions is famously high. However, the introduction of geminal dimethyl groups at the C5 position significantly tempers this reactivity.

One of the most striking differences is in the rate of dimerization, which is a Diels-Alder reaction where one molecule of cyclopentadiene acts as the diene and another as the dienophile. While cyclopentadiene readily dimerizes at room temperature, 5,5-dimethylcyclopentadiene does not dimerize even at temperatures as high as 200 °C nih.gov. This stark difference highlights the profound impact of the C5-dimethyl substitution.

This reduced reactivity is not solely due to simple steric hindrance preventing the approach of the dienophile. Computational studies have revealed that geminal repulsion in the transition state is a major contributing factor nih.gov. As the dienophile approaches and the geometry of the cyclopentadiene changes towards the transition state, the angle between the two methyl groups at the C5 position decreases. This compression leads to a significant increase in steric repulsion between the geminal methyl groups, thereby raising the activation energy of the reaction nih.gov.

Comparative computational studies on the Diels-Alder reaction with ethylene (B1197577) provide quantitative insight into this effect. The replacement of a hydrogen atom with a methyl group at the C5 position already increases the activation energy. The introduction of a second methyl group, as in 5,5-dimethylcyclopentadiene, further elevates this barrier.

Calculated Activation Energies for the Diels-Alder Reaction of Substituted Cyclopentadienes with Ethylene

| Cyclopentadiene Derivative | Gibbs Free Energy of Activation (kcal/mol) | Relative Reaction Rate (approx.) |

|---|---|---|

| 5-methylcyclopentadiene | ΔG‡ | 220 |

| 5,5-dimethylcyclopentadiene | ΔG‡ + 3.2 | 1 |

| 5-methyl-5-tert-butylcyclopentadiene | ΔG‡ + 9.4 | ~1.3 x 10-5 |

Data sourced from computational studies on the effects of geminal repulsion. nih.gov

This trend clearly demonstrates that increasing the steric bulk at the C5 position leads to a dramatic decrease in the rate of the Diels-Alder reaction.

Electrocyclic Reactions

Electrocyclic reactions are pericyclic reactions that involve the formation of a σ-bond and the loss of a π-bond within a single conjugated system, or the reverse process. A key example related to cyclopentadiene chemistry is the thermal ring-opening of bicyclo[2.1.0]pent-2-ene to form cyclopentadiene. This is a 4π-electron electrocyclic reaction and, according to the Woodward-Hoffmann rules, should proceed via a conrotatory motion under thermal conditions.

Under photochemical conditions, the selection rules are reversed, and a 4π-electron electrocyclic reaction would be expected to proceed via a disrotatory motion. The photochemical electrocyclization of 5,5-dimethyl-1,3-cyclopentadiene would be predicted to follow this pathway, though specific comparative studies on its efficiency versus other derivatives are scarce.

General Trends in Substituted Cyclopentadiene Chemistry

The study of 5,5-dimethyl-1,3-cyclopentadiene and its analogs reveals several general trends in the chemistry of substituted cyclopentadienes:

Steric hindrance at the C5 position generally deactivates the diene towards Diels-Alder reactions. This effect becomes more pronounced with increasing size of the substituents. The primary mechanism for this deactivation is the increase in activation energy due to steric repulsion, particularly geminal repulsion in the case of 5,5-disubstituted derivatives, in the transition state nih.gov.

The electronic nature of substituents at the C5 position influences π-facial selectivity in Diels-Alder reactions. This is attributed to hyperconjugative interactions that lead to a puckering of the cyclopentadiene ring. σ-acceptor substituents tend to favor syn-cycloaddition, while σ-donating groups can influence the anti-selectivity pitt.edu.

Substitution on the double bonds of the cyclopentadiene ring (C1-C4) has a more direct electronic effect on the diene's reactivity. Electron-donating groups at these positions generally increase the HOMO energy of the diene, accelerating reactions with electron-deficient dienophiles (normal electron-demand Diels-Alder reactions). Conversely, electron-withdrawing groups at these positions lower the HOMO energy, decreasing the rate of normal electron-demand Diels-Alder reactions but potentially increasing the rate of inverse electron-demand reactions.

The position of substitution dictates the regioselectivity of Diels-Alder reactions with unsymmetrical dienophiles. For 1-substituted cyclopentadienes, the more nucleophilic C4 carbon preferentially bonds with the more electrophilic carbon of the dienophile. In 2-substituted systems, the C1 carbon is typically the most nucleophilic center masterorganicchemistry.com.

Q & A

Q. What structural features make 5,5-dimethyl-1,3-cyclopentadiene a reactive diene in Diels-Alder reactions?

The reactivity arises from its conjugated π-system and electron-donating 5,5-dimethyl substituents. The methyl groups enhance electron density in the diene, increasing nucleophilicity and stabilizing transition states during cycloaddition. Computational studies suggest that shorter C1–C4 distances in cyclopentadienes reduce out-of-plane distortion, accelerating reactivity .

Q. How is 5,5-dimethyl-1,3-cyclopentadiene synthesized in laboratory settings?

A common method involves thermal cracking of its dimer (dicyclopentadiene) under controlled conditions. For derivatives like 5,5-dimethyl variants, alkylation of cyclopentadiene precursors using Grignard reagents or alkyl halides is employed. Purity is ensured via fractional distillation and monitored via GC-MS .

Q. What analytical techniques are critical for characterizing 5,5-dimethyl-1,3-cyclopentadiene?

- NMR Spectroscopy : Distinguishes substituent positions (e.g., ¹³C NMR confirms methyl groups at C5).

- UV-Vis Spectroscopy : Detects hyperconjugative stabilization via red-shifted absorption (λmax ~230–250 nm) .

- Mass Spectrometry : Validates molecular weight (C₇H₁₀, MW 94.15) and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects from 5,5-dimethyl substituents influence regioselectivity in Diels-Alder reactions?

The bulky methyl groups impose steric hindrance, favoring endo transition states. For example, reactions with electron-deficient dienophiles (e.g., maleic anhydride) show >90% endo selectivity. Kinetic studies using variable-temperature NMR reveal ΔΔG‡ values of ~2–3 kcal/mol favoring endo pathways .

Q. What contradictions exist in reported reactivity data for substituted cyclopentadienes, and how can they be resolved?

Discrepancies arise from solvent polarity and dienophile electronic profiles. For instance, 5,5-dimethyl derivatives exhibit reduced reactivity in polar aprotic solvents (e.g., DMF) due to solvation effects but outperform unsubstituted cyclopentadiene in nonpolar media. Resolving these requires controlled kinetic experiments (e.g., pseudo-first-order rate measurements) and DFT calculations .

Q. How does hyperconjugation affect the stability of 5,5-dimethyl-1,3-cyclopentadiene?

Hyperconjugation between π-electrons and C–H σ-bonds lowers the heat of hydrogenation (ΔHhyd ≈ –48 kcal/mol vs. –50.9 kcal/mol for unsubstituted cyclopentadiene). This stabilization is confirmed via comparative thermochemical assays and UV spectral shifts .

Methodological Recommendations

- Experimental Design : Use low-polarity solvents (e.g., toluene) to maximize diene reactivity. Monitor reactions via in-situ IR for real-time analysis of cycloadduct formation .

- Contradiction Analysis : Pair experimental kinetics with computational models (e.g., DFT using Gaussian) to dissect electronic vs. steric contributions .

- Safety Protocols : Handle derivatives under inert atmospheres (N₂/Ar) to prevent dimerization or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.